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An In-depth Technical Guide on the Mechanism of Action of AT-108, a First-in-Class

Immunotherapy Designed to Convert Tumor Cells into Dendritic Cells

Introduction
The landscape of cancer immunotherapy is continually evolving, seeking novel strategies to

overcome tumor immune evasion. A groundbreaking approach has emerged with AT-108, a

pioneering agent developed by Asgard Therapeutics. AT-108 operates on a unique principle:

instead of targeting immune cells, it directly reprograms tumor cells, compelling them to

become antigen-presenting cells. This in-depth guide elucidates the core mechanism of AT-

108, detailing the molecular and cellular transformations it induces, and provides a

comprehensive overview of the experimental data and methodologies that underpin this

innovative therapeutic strategy. AT-108 represents a paradigm shift, turning the tumor against

itself to elicit a robust and personalized anti-cancer immune response.

Core Mechanism of AT-108
AT-108 is a gene therapy delivered via a replication-deficient adenoviral vector. This vector is

engineered to introduce a proprietary combination of three key transcription factors into tumor

cells: PU.1, IRF8, and BATF3 (collectively known as PIB).[1][2][3][4] The enforced expression

of these factors orchestrates a complete lineage conversion, reprogramming the tumor cells

into functional conventional type 1 dendritic cells (cDC1s).[1][2][3]
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This reprogramming cascade endows the former tumor cells, now termed tumor-derived

Antigen Presenting Cells (tumor-APCs), with the essential machinery for initiating a potent anti-

tumor immune response. The process unfolds in a series of orchestrated steps:

Upregulation of Antigen Presentation Machinery: The PIB transcription factors drive the

expression of Major Histocompatibility Complex (MHC) class I and class II molecules on the

cell surface.[5] This enables the tumor-APCs to present endogenous tumor-associated

antigens to CD8+ and CD4+ T cells, respectively.

Expression of Co-stimulatory Molecules: Successful T cell activation requires a second

signal, which is provided by co-stimulatory molecules. AT-108 induces the expression of

crucial co-stimulatory molecules such as CD80 and CD86 on the surface of tumor-APCs.

Secretion of Pro-inflammatory Cytokines: The reprogrammed cells are stimulated to secrete

key pro-inflammatory cytokines, most notably Interleukin-12 (IL-12) and the chemokine

CXCL10.[6] IL-12 is critical for the differentiation and activation of cytotoxic T lymphocytes

(CTLs), while CXCL10 attracts these activated T cells to the tumor microenvironment.

Enhanced Phagocytic and Cross-Presentation Capabilities: Tumor-APCs gain the ability to

engulf dead and dying cancer cells, process their proteins, and cross-present the derived

antigens on MHC class I molecules to further amplify the CD8+ T cell response.[6]

This multi-faceted mechanism effectively transforms an immune-"cold" tumor, previously

invisible to the immune system, into an immune-"hot" environment, teeming with activated T

cells poised to eliminate cancerous cells.[7]

Signaling Pathway and Logical Workflow
The reprogramming process initiated by AT-108 can be visualized as a direct nuclear event

leading to a cascade of downstream functional changes.
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Figure 1. Mechanism of AT-108 action from delivery to immune response.
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Quantitative Data Summary
The efficacy of AT-108-mediated reprogramming has been demonstrated across various

preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vitro Reprogramming Efficiency of Tumor Cells

Cell Line Tumor Type
Reprogramming Efficiency
(% of CD45+MHC-II+ cells)
at Day 9

LLC
Murine Lewis Lung
Carcinoma

~20-30%

B16-F10 Murine Melanoma ~10-20%

A375 Human Melanoma Variable, up to ~40%

T97G Human Glioblastoma Variable, up to ~30%

(Data synthesized from figures in cited literature; exact percentages may vary between

experiments)

Table 2: In Vivo Anti-Tumor Efficacy of AT-108

Tumor Model Treatment
Complete
Response (CR)
Rate

Key Outcome

B16F10 (poorly
immunogenic)

AT-108
Monotherapy

30%
Delayed tumor
growth and
extended survival.

B16F10 (poorly

immunogenic)

AT-108 + anti-PD-

1/anti-CTLA-4
100%

Complete tumor

regression.[4]

YUMM1.7

(immunogenic, ICB-

resistant)

AT-108 Monotherapy High
Significant tumor

growth inhibition.
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(Data is based on preclinical mouse models and highlights the potential for both monotherapy

and combination therapy)

Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of AT-108.

Protocol 1: Lentiviral/Adenoviral Transduction of Tumor
Cells
This protocol describes the method for introducing the PIB transcription factors into tumor cells

in vitro.

Day -1: Seed Tumor Cells

Day 0: Transduce with
AT-108 Viral Vector

Day 1: Change Medium

Day 2-8: Culture Cells
(passage as needed)

Day 9: Harvest for Analysis
(Flow Cytometry, etc.)

Click to download full resolution via product page

Figure 2. Workflow for in vitro tumor cell reprogramming.
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Materials:

Tumor cell line of interest (e.g., B16-F10, A375)

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

AT-108 (adenoviral vector) or lentiviral vector encoding PIB-eGFP

Polybrene (for lentiviral transduction)

6-well tissue culture plates

Procedure:

Cell Seeding: On Day -1, seed 1 x 10^5 tumor cells per well in a 6-well plate in 2 mL of

complete culture medium.

Transduction: On Day 0, add the viral vector to the cells.

For lentivirus, use a multiplicity of infection (MOI) of 10-20. Add polybrene to a final

concentration of 8 µg/mL to enhance transduction efficiency.

For adenovirus, use an MOI determined by titration for the specific cell line.

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

Medium Change: On Day 1, remove the virus-containing medium and replace it with 2 mL of

fresh complete culture medium.

Cell Culture: Continue to culture the cells for up to 9 days. Passage the cells as they become

confluent to maintain them in a healthy state.

Analysis: At desired time points (e.g., Day 3, 6, 9), harvest the cells for downstream analysis,

such as flow cytometry to assess the expression of cDC1 markers.

Protocol 2: In Vivo Syngeneic Mouse Tumor Model
This protocol outlines the establishment of a tumor in an immunocompetent mouse and

treatment with AT-108 to evaluate its anti-tumor efficacy.
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Materials:

C57BL/6 mice (6-8 weeks old)

B16-F10 or YUMM1.7 melanoma cells

Phosphate-buffered saline (PBS)

Matrigel (optional)

AT-108 (adenoviral vector)

Calipers for tumor measurement

Procedure:

Tumor Cell Preparation: Harvest tumor cells and resuspend them in sterile PBS (and

Matrigel, if used) at a concentration of 2.5 x 10^6 cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells)

into the flank of each mouse.

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor

volume with calipers every 2-3 days once they become palpable (typically around day 5-7).

Tumor volume is calculated using the formula: (Length x Width^2) / 2.

Treatment: When tumors reach a predetermined size (e.g., 50-100 mm^3), randomize mice

into treatment and control groups.

Treatment Group: Administer AT-108 via intratumoral injection. The dose and frequency

will depend on the specific experimental design (e.g., 1 x 10^8 plaque-forming units (PFU)

in 50 µL PBS, administered on days 7, 10, and 13).

Control Group: Administer a control vector or PBS intratumorally on the same schedule.

Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice.

The primary endpoint is typically tumor volume, with humane endpoints defined by tumor

size or animal distress. Survival is also a key metric.
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Immunological Analysis: At the end of the study, tumors, spleens, and tumor-draining lymph

nodes can be harvested for immunological analysis, such as flow cytometry to characterize

the immune cell infiltrate.

Protocol 3: Flow Cytometry for cDC1 Marker Analysis
This protocol details the staining of reprogrammed tumor cells to identify the expression of key

dendritic cell markers.

Materials:

Harvested cells (from in vitro or in vivo experiments)

FACS buffer (PBS with 2% FBS and 2 mM EDTA)

Fc block (e.g., anti-CD16/CD32 antibody)

Fluorochrome-conjugated antibodies against:

CD45

MHC Class II (I-A/I-E for mouse)

CD11c

CLEC9A

CD80

CD86

Viability dye (e.g., DAPI, Propidium Iodide)

Flow cytometer

Procedure:

Cell Preparation: Prepare a single-cell suspension of your harvested cells. For tumors, this

involves mechanical and enzymatic digestion.
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Cell Counting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS

buffer.

Fc Block: Add Fc block to the cell suspension and incubate on ice for 10-15 minutes to

prevent non-specific antibody binding.

Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells.

Incubate on ice or at 4°C for 30 minutes in the dark.

Washing: Wash the cells twice with 1-2 mL of FACS buffer by centrifuging at 300-400 x g for

5 minutes and decanting the supernatant.

Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer.

Viability Staining: Just before analysis, add the viability dye to distinguish live from dead

cells.

Data Acquisition: Acquire the data on a flow cytometer.

Data Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, and

then identify the reprogrammed population (e.g., GFP+ if using a reporter vector). Within this

population, quantify the percentage of cells expressing the cDC1 markers of interest.

Conclusion
AT-108 represents a novel and promising strategy in cancer immunotherapy. By hijacking the

tumor's own cellular machinery, it forces a transformation that turns immunologically "cold"

tumors into "hot" ones, ripe for immune-mediated destruction. The direct in vivo reprogramming

of cancer cells into cDC1-like cells is a powerful approach to generate a tailored anti-tumor

immune response, leveraging the tumor's unique antigenic landscape. The preclinical data

strongly supports the mechanism of action and demonstrates significant anti-tumor efficacy,

both as a monotherapy and in combination with existing immunotherapies. As AT-108

progresses towards clinical development, it holds the potential to offer a new therapeutic

avenue for patients with cancers that are resistant to current treatments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. asgardthx.com [asgardthx.com]

2. Asgard Therapeutics' study published in Science showing proof-of-concept and strong
anti-tumor responses via in vivo cell reprogramming with lead program AT-108
[prnewswire.com]

3. In vivo dendritic cell reprogramming for cancer immunotherapy - PMC
[pmc.ncbi.nlm.nih.gov]

4. Flipping the script: reprogramming tumor cells into DCs [acir.org]

5. Restoring Tumor Immunogenicity with Dendritic Cell Reprogramming - PMC
[pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. In Vivo Dendritic Cell Reprogramming for Cancer Immunotherapy - Pereira Lab
[pereiralab.com]

To cite this document: BenchChem. [The AT-108 Revolution: Reprogramming Tumors into
Antigen-Presenting Powerhouses]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393545#mechanism-of-at-108-in-reprogramming-
tumor-cells-to-dendritic-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b12393545?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

